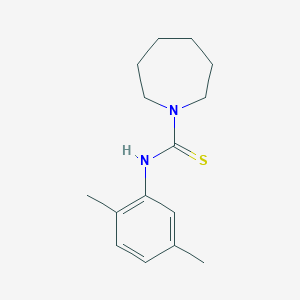
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide, commonly known as DMPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of azepane, a six-membered heterocyclic compound.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock such as pigs, chickens, and fish. DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been investigated for its anti-inflammatory and anti-cancer properties. DMPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis. In material science, DMPT has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. In agriculture, DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis. DMPT has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock. In medicine, DMPT has been shown to have anti-inflammatory and anti-cancer properties. DMPT has also been shown to increase the production of reactive oxygen species, which play a role in cell signaling and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages and limitations for lab experiments. One advantage is that DMPT is relatively easy to synthesize and purify. DMPT is also stable under typical laboratory conditions. One limitation is that DMPT is not very soluble in water, which can make it difficult to work with in aqueous solutions. DMPT is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and timing of DMPT administration to maximize its effects on feed intake and growth performance in livestock. In medicine, further studies could investigate the mechanisms underlying DMPT's anti-inflammatory and anti-cancer properties, as well as its potential as a therapeutic agent for various diseases. In material science, further studies could investigate the properties and applications of metal-organic frameworks synthesized using DMPT as a ligand.
Métodos De Síntesis
DMPT is synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 6-aminocaproic acid. The reaction is carried out in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography. The yield of DMPT is typically around 70-80%.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFULNCSIUMGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

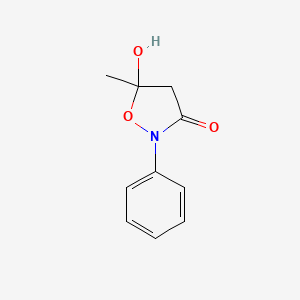
![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
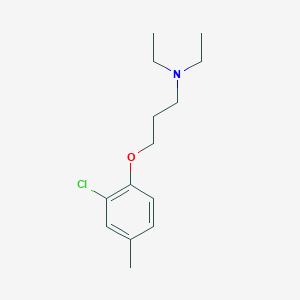
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
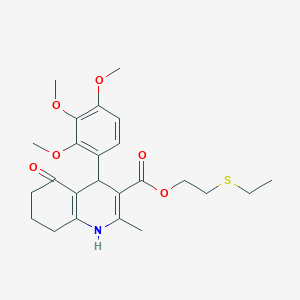
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)
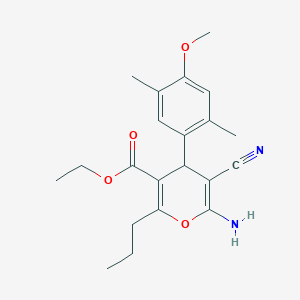
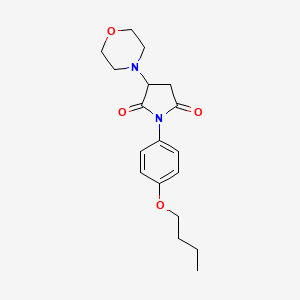
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
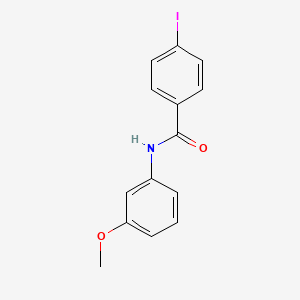
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
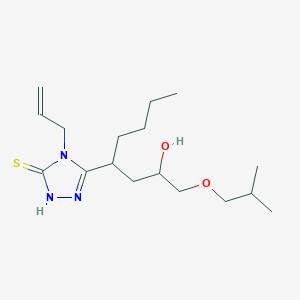
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)